molecular formula C22H12O5 B11059836 7-Acetoxyanthra[2,1-b]benzo[d]furan-8,13-dione

7-Acetoxyanthra[2,1-b]benzo[d]furan-8,13-dione

Cat. No.: B11059836
M. Wt: 356.3 g/mol
InChI Key: SHUFKCSLTZPCEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Acetoxyanthra[2,1-b]benzo[d]furan-8,13-dione is a complex organic compound belonging to the class of heterocyclic aromatic compounds. It features a fused ring system that includes both anthraquinone and benzofuran moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Acetoxyanthra[2,1-b]benzo[d]furan-8,13-dione typically involves the reaction of dibenzofuran with phthalic acid or phthalic anhydride . The process begins with the diazotization of 1-amino-2-aryloxy-4-hydroxy-9,10-anthraquinones in various solvents. The diazotized products are then heated to induce cyclization, resulting in the formation of 7-hydroxyanthra[2,1-b]benzo[d]furan-8,13-dione . This intermediate can be further acetylated to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

7-Acetoxyanthra[2,1-b]benzo[d]furan-8,13-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include quinone derivatives, hydroquinones, and substituted anthraquinone derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Acetoxyanthra[2,1-b]benzo[d]furan-8,13-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Acetoxyanthra[2,1-b]benzo[d]furan-8,13-dione involves its interaction with specific molecular targets and pathways. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapy. Additionally, its ability to interact with DNA and proteins may contribute to its biological activities .

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxyanthra[2,1-b]benzo[d]furan-8,13-dione: A precursor in the synthesis of 7-Acetoxyanthra[2,1-b]benzo[d]furan-8,13-dione.

    Anthra[2,1-b]benzo[d]furan-8,13-dione: A structurally similar compound with potential biological activities.

    Naphtho[2,1-b]furan derivatives: Compounds with similar furan ring systems and biological activities.

Uniqueness

This compound is unique due to its specific fused ring system, which combines the properties of both anthraquinone and benzofuran. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C22H12O5

Molecular Weight

356.3 g/mol

IUPAC Name

(8,13-dioxoanthra[2,1-b][1]benzofuran-7-yl) acetate

InChI

InChI=1S/C22H12O5/c1-11(23)26-17-10-16-18(14-8-4-5-9-15(14)27-16)20-19(17)21(24)12-6-2-3-7-13(12)22(20)25/h2-10H,1H3

InChI Key

SHUFKCSLTZPCEG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C(=C3C4=CC=CC=C4OC3=C1)C(=O)C5=CC=CC=C5C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.